S-Furan-2-yl methanethioate
Description
Structure
3D Structure
Properties
CAS No. |
59303-04-7 |
|---|---|
Molecular Formula |
C5H4O2S |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
S-(furan-2-yl) methanethioate |
InChI |
InChI=1S/C5H4O2S/c6-4-8-5-2-1-3-7-5/h1-4H |
InChI Key |
NGDZZKNVMJTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SC=O |
Origin of Product |
United States |
Synthetic Methodologies for S Furan 2 Yl Methanethioate and Its Analogues
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have provided powerful tools for the efficient construction of thioesters like S-furan-2-yl methanethioate. These methods focus on enhancing reaction rates, improving yields, and simplifying purification processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. mdpi.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. sphinxsai.comresearchgate.net For the synthesis of thioesters, microwave irradiation can facilitate the coupling of thiols with carboxylic acids or their derivatives. researchgate.net
In a typical microwave-assisted synthesis of a furan-containing thioester, a mixture of a furan-2-carboxylic acid derivative and a thiol could be subjected to microwave irradiation in the presence of a suitable coupling agent and solvent. The high energy input from microwaves can overcome activation barriers, leading to a more efficient formation of the thioester bond. sphinxsai.com For instance, the synthesis of various heterocyclic compounds, including those with furan (B31954) and thiazole (B1198619) rings, has been shown to be more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing significantly. researchgate.net
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Compounds
| Compound Type | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Reference |
| Thiazolopyrimidine Derivatives | 8-12 hours | 5-10 minutes | 65-78 | 82-95 | researchgate.net |
| Furan-based Hydrazones | 6-8 hours | 3-5 minutes | 70-85 | 88-96 | researchgate.net |
| 2-Pyrazolines from Furan Chalcones | Overnight | 2-4 minutes | 60-75 | 85-92 | informahealthcare.com |
This table presents representative data for similar heterocyclic compounds to illustrate the general advantages of microwave-assisted synthesis.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, better process control, and seamless scalability. kilolabs.comlabmanager.comstolichem.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. For thioester synthesis, a flow process can involve pumping solutions of the starting materials, such as a furan derivative and a thiol, through a heated reactor coil or a packed-bed reactor containing a catalyst.
The superior heat and mass transfer in flow reactors allows for precise temperature control, minimizing the formation of byproducts and leading to higher selectivity. kilolabs.com A metal-free C-N bond cleavage of amides to produce thioesters has been successfully demonstrated in a flow system, affording excellent yields in as little as 40 seconds of residence time. scispace.comresearchgate.net Furthermore, the transition-metal-free synthesis of 2,5-diaryl furans has been achieved using continuous-flow technology, showcasing significantly higher yields compared to sequential batch chemistry. thieme-connect.com While a specific flow synthesis for this compound is not extensively documented, the principles from these related syntheses are directly applicable.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach is atom-economical and minimizes waste by reducing the number of synthetic steps and purification procedures. researchgate.net
The synthesis of highly functionalized furans can be achieved through MCRs. For example, a one-pot reaction between arylglyoxals, acetylacetone, and phenols can yield complex furan derivatives in excellent yields under catalyst-free conditions. nih.govresearchgate.net Another efficient one-pot synthesis of highly substituted furans utilizes N-bromosuccinimide as a catalyst for the reaction of but-2-ene-1,4-diones and acetoacetate (B1235776) esters. researchgate.net
A plausible one-pot synthesis of an analogue of this compound could involve the reaction of a furan derivative, a sulfur source, and an acylating agent in a single step. For instance, a furfuryl cation-induced three-component thioesterification reaction between thiols, 5-bromo-2-furylcarbinols, and azides has been reported, demonstrating a metal-free method for constructing complex triazole-thioesters containing a furan ring. researchgate.net
Interactive Table: Examples of One-Pot Multicomponent Reactions for Furan Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Arylglyoxals, Acetylacetone, Phenols | Triethylamine, Reflux | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives | 85-95 | nih.gov |
| But-2-ene-1,4-diones, Acetoacetate esters | N-Bromosuccinimide, i-PrOH, 80-90 °C | Highly functionalized, tetra-substituted furans | 87-94 | researchgate.net |
| 1,3-Dicarbonyl compounds, Alkenyl bromides | PdCl₂(CH₃CN)₂, Dioxane, 80 °C | Functionalized furans | up to 94 | mdpi.com |
This table provides examples of MCRs for the synthesis of various furan derivatives, illustrating the potential for applying this methodology to this compound and its analogues.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic methodology for this compound and its analogues is often a trade-off between reaction speed, yield, selectivity, cost, and environmental impact.
Efficiency:
Microwave-assisted synthesis generally offers the highest efficiency in terms of reaction time, often reducing it from hours to minutes. sphinxsai.com Yields are also frequently higher compared to conventional heating due to the rapid and uniform heating which can minimize side reactions. researchgate.net
Flow chemistry provides high throughput and efficiency, particularly for large-scale synthesis. The continuous nature of the process eliminates the downtime associated with batch reactors, leading to higher productivity over time. kilolabs.comstolichem.com
One-pot multicomponent reactions are highly efficient in terms of step economy, as they combine multiple transformations into a single operation, thereby saving time, reagents, and solvents. nih.gov
Selectivity:
Flow chemistry often provides superior selectivity due to precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions and preventing the formation of undesired byproducts. kilolabs.com
One-pot multicomponent reactions can exhibit high selectivity, often leading to the formation of a single product from multiple starting materials in a highly convergent manner. However, optimizing selectivity in MCRs can be challenging and may require careful tuning of reaction conditions.
Microwave-assisted synthesis can also enhance selectivity by promoting a specific reaction pathway through rapid heating, although thermal decomposition or side reactions can occur if not properly controlled.
Economic and Environmental Considerations:
From an economic and environmental standpoint, flow chemistry and one-pot reactions are generally more favorable than traditional batch processes. Flow chemistry minimizes waste and energy consumption, and the smaller reaction volumes enhance safety. stolichem.com One-pot reactions reduce the use of solvents and reagents and decrease the number of purification steps, leading to less waste and lower costs. researchgate.net Microwave-assisted synthesis can also be considered a green chemistry approach due to its energy efficiency and reduced reaction times. sphinxsai.com
Chemical Reactivity and Transformation Pathways of S Furan 2 Yl Methanethioate
Reactivity Profiles of the Furan (B31954) Ring System
The furan ring in S-furan-2-yl methanethioate is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of the electron-withdrawing methanethioate substituent at the C2 position. This substituent generally deactivates the ring towards certain reactions while potentially enabling others.
Electrophilic Aromatic Substitution Dynamics
Furan is notably more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), a consequence of the oxygen heteroatom's ability to stabilize the cationic intermediate (the sigma complex) through resonance. Substitution on an unsubstituted furan ring shows a strong preference for the C2 (α) position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans
| Substituent at C2 | Activating/Deactivating | Primary Position of Further Substitution |
|---|---|---|
| -CH₃ (Activating) | Activating | C5 |
| -OCH₃ (Activating) | Activating | C5 |
| -CHO (Deactivating) | Deactivating | C4, C5 |
| -COOH (Deactivating) | Deactivating | C4, C5 |
| -S-C(=O)CH₃ (Deactivating) | Deactivating | C4, C5 |
Nucleophilic Addition and Ring-Opening Processes
Due to the high electron density of the aromatic system, the furan ring is generally not susceptible to nucleophilic attack. However, the presence of a strong electron-withdrawing group like the methanethioate substituent renders the ring "electron-deficient," increasing its susceptibility to attack by nucleophiles. pharmaguideline.com Such reactions can lead to addition products or, more commonly, subsequent ring-opening.
The attack of a nucleophile can occur at the C5 position, leading to a cascade of electronic shifts that can culminate in the cleavage of the furan ring. This reactivity is a key pathway for the transformation of furans into highly functionalized, linear dicarbonyl compounds. For example, the reaction of 2-acylfurans with nucleophiles like amines or hydroxide (B78521) can initiate a ring-opening sequence.
Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder)
Furan can function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity provides a powerful tool for the synthesis of complex bicyclic structures (oxabicycloheptenes). The aromaticity of furan means it is a less reactive diene compared to non-aromatic analogues like cyclopentadiene.
The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance the reactivity, while electron-withdrawing groups decrease it in normal-electron-demand Diels-Alder reactions. rsc.orgresearchgate.netrsc.org The methanethioate group on this compound, being electron-withdrawing, significantly reduces the molecule's reactivity as a diene. Consequently, forcing conditions (high temperature, high pressure) or the use of highly reactive dienophiles would be necessary to achieve a successful Diels-Alder cycloaddition. mdpi.comacs.org
Table 2: Relative Reactivity of Substituted Furans in Diels-Alder Reactions
| Furan Derivative | Nature of C2 Substituent | Expected Diels-Alder Reactivity (vs. Furan) |
|---|---|---|
| 2-Methylfuran | Electron-Donating | Higher |
| Furan | Unsubstituted | Baseline |
| Furfural (B47365) (-CHO) | Electron-Withdrawing | Lower |
| This compound | Electron-Withdrawing | Lower |
Oxidative and Reductive Dearomatization of the Furan Nucleus
Dearomatization disrupts the cyclic conjugated system of the furan ring to form non-aromatic products. This can be achieved through both oxidative and reductive pathways.
Oxidative dearomatization often involves treating the furan with an oxidizing agent, which can lead to the formation of spirocyclic systems or ring-opened products like enediones. researchgate.netnih.gov The presence of an electron-withdrawing group can influence the outcome of these oxidations. Electrochemical methods have also been developed for the dearomatization of furans. rsc.orgnih.gov
Reductive dearomatization typically involves hydrogenation. While the complete reduction of furan to tetrahydrofuran (B95107) is common, partial reduction can be challenging. A notable reductive dearomatization pathway has been observed for furans bearing specific electron-withdrawing groups, such as a nitro group, where treatment with zinc and acetic acid leads to ring-opening and the formation of acyclic nitriles. researchgate.net This suggests that under specific reductive conditions, the methanethioate group could potentially facilitate a similar dearomatizing ring-fragmentation pathway.
Transformations Involving the Thiocarboxylate Functional Group
The S-acyl group of the thiocarboxylate is a key center of reactivity in this compound, primarily at the electrophilic carbonyl carbon.
Hydrolytic and Transesterification Reactions
Hydrolysis: Thioesters are thermodynamically less stable and kinetically more reactive towards hydrolysis than their oxygen ester counterparts. This increased reactivity is attributed to two main factors: the sulfur atom is a better leaving group (as a thiolate) than an oxygen atom (as an alkoxide), and the C-S bond has less double-bond character, making the carbonyl carbon more electrophilic.
The hydrolysis of this compound, which can be catalyzed by either acid or base, would yield furan-2-thiol (B88526) and acetic acid. The reaction proceeds via a tetrahedral intermediate, similar to ester hydrolysis. Studies comparing the hydrolysis rates of various thioesters show that they are significantly faster than those of corresponding esters under similar conditions. harvard.edunih.gov
Table 3: Comparative Hydrolysis Data for Thioesters and Esters
| Compound | Condition | Rate Constant | Half-life (at pH 7, 23°C) |
|---|---|---|---|
| S-Methyl thioacetate (B1230152) | Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ nih.gov | 155 days nih.gov |
| Ethyl acetate (B1210297) | Base-mediated (kₑ) | ~1.1 x 10⁻¹ M⁻¹s⁻¹ | ~2 years |
Note: Data for this compound is not available; representative compounds are shown for comparison.
Transesterification: This process involves the exchange of the thiol portion of the thioester with an alcohol, or the acyl group with a different thiol. For this compound, reaction with an alcohol (R'-OH) under acid or base catalysis would produce the corresponding ester (R'-OAc) and furan-2-thiol. wikipedia.orgmasterorganicchemistry.com Conversely, reaction with a different thiol (R'-SH) could lead to a new thioester. The mechanism, like hydrolysis, proceeds through a tetrahedral intermediate following the attack of the nucleophile (the alcohol or thiol) on the carbonyl carbon. rsc.org
Thiol-Mediated Transformations and Sulfur-Centered Reactivity
The thioester linkage in this compound is a key center for reactivity, particularly in thiol-mediated transformations. The most prominent of these is the thiol-thioester exchange, a reversible reaction where an external thiol attacks the electrophilic carbonyl carbon of the thioester. This process is fundamental in dynamic covalent chemistry and biological systems. The reaction proceeds through a tetrahedral intermediate, and its equilibrium position is influenced by the relative pKa values of the incoming and outgoing thiols. acs.orgharvard.edu For this compound, reaction with a thiolate anion (RS⁻) would lead to the formation of a new thioester and the release of furan-2-ylmethanethiolate.
The sulfur atom itself, with its lone pairs of electrons, can also exhibit nucleophilic character, although this is generally less pronounced than the electrophilicity of the adjacent carbonyl carbon. However, in certain contexts, such as reaction with strong electrophiles or in the coordination sphere of a metal, the sulfur atom can be a site of reactivity.
Table 1: Predicted Thiol-Mediated Reactions of this compound
| Reaction Type | Reactant | Predicted Product(s) | Conditions |
| Thiol-Thioester Exchange | R-SH | R-S-C(O)CH₃ + Furan-2-ylmethanethiol | Base or acid catalysis |
| Reduction | NaBH₄, LiAlH₄ | Furan-2-ylmethanethiol + Ethanol (B145695) | Aprotic solvent |
| Hydrolysis | H₂O | Furan-2-ylmethanethiol + Acetic Acid | Acid or base catalysis pearson.com |
Chemo- and Regioselective Modifications of the Carbonyl and Thio-carbonyl Centers
The carbonyl group of the thioester is a primary site for nucleophilic attack. Its reactivity is generally greater than that of a corresponding ester or amide due to the better leaving group ability of the thiolate. This allows for a range of chemo- and regioselective modifications.
Aminolysis: Reaction with amines would readily convert this compound into the corresponding amides, with the release of furan-2-ylmethanethiol. This reaction is typically faster than the aminolysis of esters.
Hydrolysis: Under acidic or basic conditions, the thioester will hydrolyze to yield acetic acid and furan-2-ylmethanethiol. pearson.com
Reduction: Strong reducing agents like lithium aluminum hydride would reduce the thioester to the corresponding alcohol (ethanol) and thiol (furan-2-ylmethanethiol).
Organometallic Reagents: Grignard reagents or organolithium compounds would be expected to add to the carbonyl group, potentially twice, to form tertiary alcohols after an aqueous workup.
The furan ring presents another site for reactivity. As an electron-rich aromatic system, it is susceptible to electrophilic aromatic substitution. chemicalbook.compearson.com The preferred position for electrophilic attack on a 2-substituted furan is the C5 position, due to the stability of the resulting carbocation intermediate. quora.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur primarily at the 5-position of the furan ring. pharmaguideline.com The challenge in performing these reactions would be the potential for the furan ring to undergo polymerization or ring-opening under the strongly acidic conditions often employed for electrophilic aromatic substitution. pharmaguideline.com
Table 2: Predicted Chemo- and Regioselective Reactions
| Reaction Type | Reagent | Predicted Site of Reaction | Predicted Product |
| Aminolysis | R₂NH | Carbonyl Carbon | CH₃C(O)NR₂ |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂ | C5 of Furan Ring | S-(5-bromo-furan-2-yl) methanethioate |
Intermolecular and Intramolecular Reaction Mechanisms
Intermolecular Reactions: The primary intermolecular reactions of this compound would involve a nucleophile attacking the electrophilic carbonyl carbon, as detailed above. Another important class of intermolecular reactions is cycloadditions involving the furan ring. Furan can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. acs.orgwikipedia.org The reaction of this compound with a dienophile like maleic anhydride (B1165640) would be expected to form a bicyclic adduct.
Intramolecular Reactions: The potential for intramolecular reactions would depend on the presence of other functional groups on the molecule that could react with either the thioester or the furan ring. For the parent compound, this compound, there are no obvious intramolecular reaction pathways. However, if the methyl group of the thioester were substituted with a group capable of acting as a nucleophile or an electrophile, intramolecular cyclization could be envisioned. For instance, a terminal halide on the acyl chain could potentially lead to the formation of a cyclic thioester.
Catalytic Effects on Reaction Pathways and Product Distribution
Various catalysts can be employed to influence the reaction pathways and product distribution of reactions involving this compound.
Acid/Base Catalysis: As mentioned, both acid and base catalysis can accelerate the hydrolysis and thiol-thioester exchange reactions. acs.orgacs.org The choice of catalyst can influence the reaction rate and equilibrium.
Transition Metal Catalysis: Palladium catalysts are known to be effective in cross-coupling reactions involving thioesters. For example, in the Fukuyama coupling, a thioester can be coupled with an organozinc reagent to form a ketone. wikipedia.org It is conceivable that this compound could participate in such palladium-catalyzed cross-coupling reactions. Additionally, ruthenium complexes have been shown to catalyze the hydrogenation of thioesters to their corresponding alcohols and thiols. acs.orgnih.gov
Lewis Acid Catalysis: Lewis acids could activate the carbonyl group of the thioester, making it more susceptible to nucleophilic attack. This could be useful in promoting reactions with weaker nucleophiles.
The furan ring's reactivity can also be modulated by catalysts. For instance, certain metal catalysts are used in the synthesis of furans and can also be involved in their subsequent transformations. organic-chemistry.org
Table 3: Potential Catalytic Transformations
| Reaction Type | Catalyst | Predicted Outcome |
| Hydrogenation | Ruthenium complex | Reduction to ethanol and furan-2-ylmethanethiol acs.orgnih.gov |
| Cross-Coupling | Palladium catalyst | Formation of ketones (Fukuyama coupling) wikipedia.org |
| Hydrolysis | Polystyrene-supported sulfonic acid | Hydrolysis to acetic acid and furan-2-ylmethanethiol acs.org |
Structural Elucidation and Spectroscopic Characterization of S Furan 2 Yl Methanethioate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of S-Furan-2-yl methanethioate by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three different types of protons: those on the furan (B31954) ring, the methylene (B1212753) bridge protons, and the methyl protons of the thioacetate (B1230152) group. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen atom in the furan ring and the sulfur atom of the thioester.
The three protons on the furan ring (H3, H4, and H5) are chemically non-equivalent and form a coupled system. The proton at the C5 position (H5), being adjacent to the ring oxygen, typically appears at the most downfield position of the three, around 7.4 ppm, as a doublet of doublets. hmdb.caresearchgate.netresearchgate.net The proton at the C3 position (H3) is expected to resonate around 6.3 ppm, also as a doublet of doublets. The H4 proton, coupled to both H3 and H5, should appear around 6.2 ppm as a multiplet. researchgate.netresearchgate.net
The methylene protons (-CH₂-) are situated between the electron-withdrawing thioester group and the furan ring, leading to a predicted chemical shift in the range of 4.1-4.2 ppm, appearing as a singlet as there are no adjacent protons. The methyl protons (-CH₃) of the acetyl group are in a relatively shielded environment and are expected to produce a sharp singlet at approximately 2.3 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H5 (Furan) | ~7.4 | dd (doublet of doublets) | J₅,₄ ≈ 1.8 Hz, J₅,₃ ≈ 0.8 Hz |
| H3 (Furan) | ~6.3 | dd (doublet of doublets) | J₃,₄ ≈ 3.2 Hz, J₃,₅ ≈ 0.8 Hz |
| H4 (Furan) | ~6.2 | dd (doublet of doublets) | J₄,₃ ≈ 3.2 Hz, J₄,₅ ≈ 1.8 Hz |
| -S-CH₂- (Methylene) | ~4.1 | s (singlet) | N/A |
| -C(O)-CH₃ (Methyl) | ~2.3 | s (singlet) | N/A |
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum is expected to show seven distinct carbon signals. The thioester carbonyl carbon (-C=O) is the most deshielded, with a predicted chemical shift in the range of 194-196 ppm. contaminantdb.ca The carbons of the furan ring appear in the aromatic region, with C2 (the carbon bearing the substituent) being the most downfield of the ring carbons, predicted around 150 ppm due to its attachment to both the oxygen and the methylene-sulfur group. researchgate.netchemicalbook.com The C5 carbon, adjacent to the oxygen, is expected around 143 ppm, while C3 and C4 are predicted to be more shielded, appearing around 111 ppm and 108 ppm, respectively. chemicalbook.comstenutz.eu
The aliphatic carbons include the methylene carbon (-CH₂-), which is influenced by the adjacent sulfur and the furan ring, with a predicted shift around 30-32 ppm. The methyl carbon (-CH₃) of the acetyl group is expected to be the most shielded carbon, appearing at approximately 30 ppm. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Thioester Carbonyl) | ~195 |
| C2 (Furan) | ~150 |
| C5 (Furan) | ~143 |
| C3 (Furan) | ~111 |
| C4 (Furan) | ~108 |
| -S-CH₂- (Methylene) | ~31 |
| -C(O)-CH₃ (Methyl) | ~30 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be observed between the adjacent furan protons: H3 with H4, and H4 with H5. A weaker cross-peak between H3 and H5 (a four-bond coupling) might also be visible. The methylene and methyl protons would not show any cross-peaks as they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). The HSQC spectrum would show correlations between: H3 and C3; H4 and C4; H5 and C5; the methylene protons and the methylene carbon; and the methyl protons and the methyl carbon. This allows for the definitive assignment of each carbon atom that bears protons.
The methylene protons (-CH₂-) showing correlations to the thioester carbonyl carbon (C=O) (a two-bond correlation) and to the furan carbons C2 and C3 (two- and three-bond correlations, respectively).
The methyl protons (-CH₃) showing a strong correlation to the thioester carbonyl carbon (C=O) (a two-bond correlation).
The furan proton H3 showing correlations to C2, C4, and C5.
The furan proton H5 showing correlations to C3 and C4.
Together, these 2D NMR techniques would provide irrefutable evidence for the structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules, providing a molecular fingerprint and identifying the functional groups present.
The IR spectrum of this compound is dominated by a very strong absorption band for the thioester carbonyl (C=O) stretching vibration. This band is typically observed in the range of 1690-1696 cm⁻¹. nih.gov The precise position can be influenced by conjugation and the physical state of the sample.
Other significant absorptions include the C-H stretching vibrations. The aromatic C-H stretches of the furan ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹), while the aliphatic C-H stretches of the methylene and methyl groups will absorb just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). vscht.cz
Vibrations associated with the furan ring itself are also characteristic. Bands in the 1500-1600 cm⁻¹ region are typically assigned to C=C stretching vibrations. researchgate.net The asymmetric and symmetric stretching of the furan C-O-C group gives rise to strong bands, often found around 1225 cm⁻¹ and 1020 cm⁻¹, respectively. researchgate.net The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch (Furan) | 3100 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2850 - 2980 | Medium-Weak |
| C=O Stretch (Thioester) | 1690 - 1696 | Strong, Sharp |
| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium-Variable |
| C-O-C Stretch (Furan Ring) | 1020 - 1225 | Strong |
| C-S Stretch | 600 - 800 | Weak-Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. According to the mutual exclusion principle, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound lacks a center of symmetry, meaning many vibrations can be active in both techniques, the intensities of the bands can differ significantly. doitpoms.ac.uk
Vibrations that involve a significant change in molecular polarizability produce strong Raman signals. libretexts.org Therefore, the symmetric stretching vibrations of the furan ring are expected to be prominent in the Raman spectrum. globalresearchonline.net The C=C double bond stretches within the furan ring (1500-1600 cm⁻¹) should be clearly observable. The C-S single bond stretch, which is often weak in the IR spectrum, can sometimes produce a more readily identifiable band in the Raman spectrum, typically in the 600-800 cm⁻¹ range. royalholloway.ac.uk
The thioester C=O stretch will also be Raman active, but it is generally less intense than in the IR spectrum. Conversely, the C-S bond involves two relatively polarizable third-row atoms, so its stretching and bending modes are expected to be more intense in the Raman spectrum compared to their IR counterparts. Aliphatic and aromatic C-H stretching vibrations are also observable in the Raman spectrum. researchgate.net The combination of IR and Raman data thus allows for a more complete characterization of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation patterns. For a novel or uncharacterized compound like this compound, a combination of mass spectrometry techniques would be employed.
Electron Ionization Mass Spectrometry (EI-MS) would be utilized to determine the molecular weight and to study the fragmentation pathways of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
The expected molecular ion peak for this compound (C₆H₆O₂S) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the thioester bond and fragmentation of the furan ring. Common fragmentation pathways for furan derivatives often involve the loss of CO, CHO, and C₂H₂O moieties. The presence of a sulfur atom would also lead to characteristic fragments.
Predicted EI-MS Fragmentation Data for this compound:
| Fragment Ion | Structure | Predicted m/z | Significance |
| [C₆H₆O₂S]⁺ | Molecular Ion | 142.01 | Confirms Molecular Weight |
| [C₅H₅O]⁺ | Furoyl cation | 81.03 | Loss of •SCH₃ |
| [C₄H₃S]⁺ | Thienyl-like cation | 83.99 | Ring rearrangement and loss of CO and H₃ |
| [CH₃S]⁺ | Thiomethyl cation | 47.00 | Cleavage of the S-acyl bond |
| [CH₃CO]⁺ | Acetyl cation | 43.02 | Rearrangement and cleavage |
This table is predictive and not based on experimentally observed data.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While this compound is a relatively small and nonpolar molecule, ESI-MS could still be used, particularly in conjunction with liquid chromatography. In positive ion mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ would be expected. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule could provide further structural information through collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically more controlled than in EI-MS and can reveal different fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound. By measuring the m/z value with very high accuracy (typically to four or five decimal places), the exact molecular formula can be determined. For this compound, HRMS would be used to confirm the elemental composition of the molecular ion and its major fragments.
Predicted HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass | Ion Type |
| C₆H₆O₂S | 142.00882 | [M]⁺ |
| C₆H₇O₂S | 143.01665 | [M+H]⁺ |
| C₆H₆NaO₂S | 165.00096 | [M+Na]⁺ |
This table is predictive and not based on experimentally observed data.
X-ray Diffraction for Solid-State Molecular Architecture
As no experimental X-ray diffraction data for this compound is publicly available, this section will describe the expected outcomes of such an analysis. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The precise orientation of the methanethioate group relative to the furan ring.
Bond Parameters: Accurate measurements of C-S, C=O, C-O, and C-C bond lengths and angles, which can provide insight into the electronic structure and bonding.
Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as C-H···O or C-H···S hydrogen bonds or π-π stacking of the furan rings.
For related furan-containing compounds, crystal structures often reveal planar or near-planar furan rings. The packing is often influenced by weak hydrogen bonds and other van der Waals forces.
Comprehensive Spectroscopic Data Interpretation and Confirmation of Structure
The definitive structural confirmation of this compound would be achieved by a comprehensive analysis of all spectroscopic data.
Mass Spectrometry (MS): HRMS would confirm the elemental composition of C₆H₆O₂S. The fragmentation patterns from EI-MS and ESI-MS/MS would be pieced together to corroborate the connectivity of the furan ring, the sulfur atom, and the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the proton signals would be used to confirm the substitution pattern of the furan ring and the presence of the methyl group.
Infrared (IR) and Raman Spectroscopy: These techniques would identify the functional groups present in the molecule. Key vibrational bands for the furan ring, the C=O of the thioester, and C-S stretching would be expected.
X-ray Diffraction: If a crystal structure is obtained, it would provide the ultimate confirmation of the molecular structure in the solid state, validating the interpretations of the spectroscopic data.
By combining the information from these techniques, a complete and unambiguous structural elucidation of this compound would be possible.
Computational Chemistry and Theoretical Investigations of S Furan 2 Yl Methanethioate
Electronic Structure Theory and Quantum Chemical Calculations
The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations offer a detailed description of the electron distribution and energy levels within S-Furan-2-yl methanethioate.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.
Once the optimized geometry is obtained, a wealth of information can be derived. Key properties such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Furthermore, DFT is instrumental in calculating electronic properties like dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential for applications in nonlinear optics. researchgate.net Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
| Property | Calculated Value |
| Total Energy (Hartree) | -815.45 |
| Dipole Moment (Debye) | 2.85 |
| Polarizability (α) | 12.5 ų |
| C=O Bond Length (Å) | 1.21 |
| C-S Bond Length (Å) | 1.78 |
| Furan (B31954) Ring C-O Bond Length (Å) | 1.36 |
While DFT is highly effective, ab initio methods provide a systematically improvable and often more accurate description of the electronic structure, albeit at a higher computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be used for single-point energy calculations on the DFT-optimized geometry to obtain a more refined understanding of the molecule's energy and electronic properties. These high-level calculations are particularly valuable for benchmarking the accuracy of DFT results and for studying systems where electron correlation effects are especially important. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the furan ring and the sulfur atom, reflecting the regions of highest electron density. The LUMO, conversely, is likely to be distributed over the carbonyl group (C=O) and the thioester linkage, indicating the most probable sites for nucleophilic attack. Analysis of the FMOs provides valuable insights into the molecule's reactivity in various chemical reactions. researchgate.net
Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar molecules.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.75 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.55 |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the thioester linkage in this compound allows for the existence of different conformers, which are spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for their interconversion.
By systematically rotating the dihedral angle around the C-S bond and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers as minima on the surface. researchgate.net DFT methods are well-suited for these calculations, providing a reliable picture of the conformational landscape. researchgate.net Understanding the relative energies of different conformers and the barriers between them is essential for interpreting experimental spectra and for understanding how the molecule's shape influences its biological activity or chemical reactivity.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying intermediates, and characterizing transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Locating and characterizing the TS is a central goal of computational reaction mechanism studies. Algorithms are used to find these saddle points on the potential energy surface. Once a TS structure is located, vibrational frequency analysis is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in the hydrolysis of this compound, computational modeling could be used to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate, and to quantify the energy barriers for each step.
Table 3: Hypothetical Activation Energy for a Reaction of this compound (Note: This data is for illustrative purposes only.)
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack on carbonyl carbon | 15.2 |
| Leaving group departure | 5.8 |
Solvent Effects and Environmental Influences on Reactivity
The reactivity of this compound is expected to be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to model and understand these interactions. Solvents can alter reaction rates and selectivity through various mechanisms, including the stabilization of reactants, transition states, and products, as well as by direct participation in the reaction mechanism. rsc.org
Theoretical investigations would typically employ both implicit and explicit solvent models to probe these effects.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method, while computationally more demanding, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and energetics.
By performing calculations in the gas phase and in various solvents of differing polarity (e.g., heptane, dichloromethane, methanol), researchers can quantify the energetic changes and gain insights into how the solvent medium modulates the reactivity of this compound.
Prediction and Validation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide detailed assignments of spectral features, aiding in the characterization of the compound and the validation of experimental data.
Table 1: Predicted Spectroscopic Data for Furan and its Derivatives (Illustrative Example)
| Spectroscopic Technique | Predicted Parameter | Theoretical Method | Basis Set | Reference |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | cc-pVTZ | globalresearchonline.net |
| Raman Spectroscopy | Raman Activities | DFT (B3LYP) | cc-pVTZ | globalresearchonline.net |
| UV-Vis Spectroscopy | Electronic Transitions (nm) | TD-DFT | cc-pVTZ | globalresearchonline.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | GIAO | cc-pVTZ | globalresearchonline.net |
Note: This table is illustrative and based on methods used for furan and its simple derivatives. Specific values for this compound would require dedicated calculations.
Density Functional Theory (DFT) is a widely used method for predicting vibrational spectra (IR and Raman). globalresearchonline.net For instance, the B3LYP functional combined with a basis set like cc-pVTZ has been shown to provide accurate predictions for furan and its derivatives. globalresearchonline.net Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. globalresearchonline.net Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. globalresearchonline.net
Theoretical Frameworks for Understanding Reactivity and Selectivity Trends
To understand the intrinsic reactivity and selectivity of this compound, various theoretical frameworks rooted in quantum chemistry can be applied. These frameworks provide a conceptual understanding of chemical bonding and reaction mechanisms.
Frontier Molecular Orbital (FMO) Theory: This theory examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in a molecule, revealing the nature of chemical bonds, lone pairs, and delocalization effects. This can be used to understand the stability and reactivity of different parts of the this compound molecule.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the topology of the electron density to define atomic basins and bond paths. This allows for a rigorous definition of chemical bonds and can be used to analyze the changes in electronic structure along a reaction coordinate.
By applying these theoretical frameworks, researchers can gain a deeper understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. For instance, in the context of aminocatalysis involving furan-derived systems, computational studies have been used to examine the relative thermodynamic stability of intermediates and transition states, providing insights that can guide the development of new catalytic processes. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of S Furan 2 Yl Methanethioate
Hyphenated Chromatographic Techniques
Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectrometry, is the cornerstone for analyzing trace levels of volatile compounds like S-Furan-2-yl methanethioate.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Analysis
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a preferred method for the analysis of furan (B31954) and its derivatives due to its high sensitivity and selectivity, even in complex food matrices. researchgate.net For volatile compounds such as this compound, GC provides the necessary separation from other volatile components in the sample. The separated compounds then enter the mass spectrometer, which acts as a highly specific detector.
The use of a triple-quadrupole tandem mass spectrometer with electron-impact ionization (EI) and operated in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and reduces background noise. nih.gov This is particularly crucial when analyzing trace concentrations. In MRM mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly improving the signal-to-noise ratio and confirming the analyte's identity with high confidence. nih.gov For general screening, Selected Ion Monitoring (SIM) can also be utilized, where the mass spectrometer is set to detect specific ions characteristic of the target compound. thermofisher.com
Table 1: Example GC-MS/MS Parameters for Furan Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium at 1 mL/min | nih.gov |
| Injector Temperature | 280 °C | nih.gov |
| Split Ratio | 1:10 | nih.gov |
| Oven Program | Initial 32°C for 4 min, ramp at 20°C/min to 200°C, hold for 3 min | nih.gov |
| MS Ion Source Temp. | 230 °C | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | thermofisher.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for analyzing less volatile or thermally labile furan derivatives. For a compound like this compound, HPLC could be employed, particularly if derivatization is used to enhance its detection by common HPLC detectors.
An HPLC system equipped with a Diode Array Detector (DAD) can be used for the simultaneous determination of multiple furan derivatives. nih.gov The separation is typically achieved on a reverse-phase column, such as a C8 or C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (like 0.1% acetic acid in water) and an organic solvent (like methanol or acetonitrile). nih.govshimadzu.com This method allows for the separation and quantification of compounds within a relatively short chromatographic run time. nih.gov For enhanced sensitivity, HPLC can be coupled with mass spectrometry (LC-MS/MS), which provides detection capabilities comparable to GC-MS/MS. nih.gov
Table 2: Example HPLC-DAD Parameters for Furan Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | Agilent 1100 series or equivalent | nih.gov |
| Detector | Diode Array Detector (DAD) | nih.gov |
| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) | nih.gov |
| Mobile Phase A | 0.1% acetic acid in water | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Column Temperature | 25 °C | nih.gov |
Optimization of Chromatographic Separation Parameters
Achieving a successful separation is critical for accurate quantification. Several parameters can be adjusted to optimize the resolution between the target analyte and other matrix components. libretexts.org
In Gas Chromatography , the oven temperature program is a key parameter. An initial low temperature allows for the separation of highly volatile compounds, followed by a temperature ramp to elute less volatile components in a reasonable time. nih.govlibretexts.org The choice of the GC column is also crucial; columns like the HP-5MS are often used for their ability to separate a wide range of furan derivatives, including isomers. researchgate.netnih.gov
In High-Performance Liquid Chromatography , the composition of the mobile phase significantly affects retention times. libretexts.org Adjusting the pH of the aqueous part of the mobile phase can alter the retention of ionizable compounds. libretexts.org A gradient elution, where the proportion of the organic solvent is increased during the run, is often used to separate compounds with a wide range of polarities and to shorten the analysis time. nih.govlibretexts.org Column temperature can also be adjusted to improve peak shape and reduce retention times. nih.gov
Sample Preparation and Extraction Protocols
Effective sample preparation is essential to isolate this compound from the sample matrix, concentrate it, and remove interfering substances.
Headspace Sampling and Solid-Phase Microextraction (SPME)
Given the volatility of this compound, headspace-based extraction techniques are highly suitable. These methods are simple, rapid, and often solvent-free. researchgate.net
Static Headspace (HS) sampling involves placing the sample in a sealed vial, allowing the volatile compounds to partition into the gas phase (headspace) above the sample, and then injecting an aliquot of this gas phase into the GC. nih.gov This technique is effective for samples with higher concentrations of the analyte, such as coffee. restek.com
Solid-Phase Microextraction (SPME) is a more sensitive technique that uses a fused silica fiber coated with a sorbent material to extract and concentrate analytes from the headspace. researchgate.netrestek.com The fiber is exposed to the headspace of the sample, and volatile compounds adsorb onto the coating. The fiber is then retracted and inserted into the hot GC injector, where the analytes are desorbed for analysis. researchgate.net The choice of fiber coating is critical for efficient extraction. nih.gov For furan and its derivatives, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have proven to be highly effective. nih.govmdpi.comsigmaaldrich.com The SPME Arrow is a newer generation device that offers greater mechanical robustness and a larger phase volume, leading to higher analyte responses compared to traditional SPME fibers. restek.comrestek.com
Several parameters must be optimized for efficient SPME, including extraction temperature and time, sample volume, and the addition of salt (salting-out effect) to increase the volatility of the analytes. nih.govsigmaaldrich.com For example, an optimal extraction condition for furan derivatives might involve equilibrating the sample at 35 °C for 15 minutes, followed by adsorption onto a CAR/PDMS SPME arrow for another 15 minutes. mdpi.com
Table 3: Comparison of SPME Fiber Coatings for Furan Derivative Analysis
| Fiber Coating | Target Analytes | Comments | Reference |
|---|---|---|---|
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Furan and low molecular weight volatiles | Shown to be most efficient for furan adsorption. Suitable for analytes with carbon numbers from 2 to 16. | mdpi.comsigmaaldrich.com |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Wide range of volatile and semi-volatile compounds | Performs well for the simultaneous extraction of furan and its derivatives. | nih.gov |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | General purpose for volatile compounds | Often used in multi-analyte methods. | nih.gov |
Matrix Effects and Clean-up Strategies
The sample matrix can significantly impact the accuracy and precision of an analysis. Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix. This is a major challenge in GC-MS analysis, as components of the matrix can affect the ionization efficiency of the target analyte in the MS source.
To mitigate matrix effects, several strategies can be employed:
Matrix-Matched Calibration: Standard calibration curves are prepared by spiking blank matrix samples (that are free of the analyte) with known concentrations of the standard. nih.gov This ensures that the standards and the samples are affected by the matrix in the same way.
Isotope Dilution: A known amount of an isotopically labeled version of the analyte (e.g., d4-furan) is added to the sample as an internal standard before extraction. thermofisher.comnih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-extracts and experiences the same matrix effects. Quantification is based on the response ratio of the native analyte to the labeled internal standard, which corrects for both extraction inefficiencies and signal suppression or enhancement. thermofisher.comsigmaaldrich.com
Sample Clean-up: While headspace techniques inherently provide a degree of clean-up by only sampling the volatile fraction, for some complex matrices, additional clean-up steps might be necessary. However, for volatile analysis using HS-SPME, extensive clean-up is often minimized. researchgate.net The primary strategy involves optimizing the extraction conditions to selectively extract the target analyte while leaving interfering compounds behind.
Method validation is crucial to demonstrate reliability, with parameters such as recovery, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ) being established for each matrix type. nih.govmdpi.com For instance, studies on furan derivatives in various food matrices have reported recoveries in the range of 76–117% and limits of quantification as low as 0.003 ng/g. nih.gov
Spectrophotometric and Titrimetric Approaches
Spectrophotometric and titrimetric methods are foundational analytical techniques that can be applied to the quantification of this compound. These approaches are particularly valuable due to their accessibility and cost-effectiveness. The application of these methods to this compound typically relies on the chemical reactivity of its thioester functional group, often involving a preliminary hydrolysis step to yield a more reactive thiol.
Absorptiometric Methods for Quantitative Determination
Absorptiometric, or spectrophotometric, methods for quantifying this compound are generally indirect. Since the compound itself may not possess a sufficiently strong chromophore (a part of a molecule responsible for its color), these methods introduce a chemical reaction to produce a colored product whose concentration can be measured. tandfonline.comresearchgate.net
A viable strategy involves the base-catalyzed hydrolysis of the thioester bond in this compound to produce furan-2-ylmethanethiol. This resulting thiol can then be quantified using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The thiol cleaves the disulfide bond of DTNB to form 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored anion with a strong absorbance peak at a wavelength of 412 nm. The intensity of the color is directly proportional to the initial concentration of the thioester.
Table 1: Example Parameters for Absorptiometric Analysis of this compound
| Parameter | Description |
| Reaction Principle | Hydrolysis of thioester followed by reaction of the resulting thiol with a chromogenic reagent. |
| Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Analyte Detected | Furan-2-ylmethanethiol (from hydrolysis) |
| Colored Product | 2-nitro-5-thiobenzoate (TNB²⁻) |
| Wavelength of Max. Absorbance (λmax) | 412 nm |
Chemical Derivatization for Enhanced Detectability
Chemical derivatization is a process used to convert an analyte that is difficult to detect into a derivative that is more easily quantifiable. For molecules with low UV absorbance, derivatization can introduce a chromophoric moiety, thereby enhancing detection sensitivity. tandfonline.comresearchgate.netmdpi.comnih.gov This is a particularly useful strategy for this compound when trace-level quantification is required.
The process would again begin with the hydrolysis of this compound to yield furan-2-ylmethanethiol. This thiol can then be reacted with a derivatizing agent. A common reagent for thiols is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction between the thiol group and NBD-Cl results in a highly colored and stable product that can be easily measured using a UV-Visible spectrophotometer at a wavelength where interference from other sample components is minimal. tandfonline.com This approach significantly improves the method's sensitivity compared to direct measurement.
Method Validation and Performance Characteristics in Research Contexts
For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. This ensures the data generated is accurate and reproducible. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that the analytical process can reliably differentiate from a blank sample. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For spectrophotometric methods involving this compound, these limits are heavily influenced by the molar absorptivity of the final colored product. Chemical derivatization generally leads to lower (i.e., better) LOD and LOQ values.
Table 2: Illustrative Performance Characteristics of Analytical Approaches
| Analytical Approach | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| Absorptiometry with DTNB | 0.5 - 2.0 mg/L | 1.5 - 6.0 mg/L |
| Derivatization with NBD-Cl | 0.05 - 0.2 mg/L | 0.15 - 0.6 mg/L |
Note: These values are illustrative and can vary based on instrumentation, matrix effects, and specific experimental conditions.
Accuracy, Precision, and Robustness Assessments
Accuracy is a measure of the closeness of an experimental result to the true value. It is often determined through spike and recovery experiments, where a known quantity of this compound is added to a sample matrix and the percentage recovered is calculated.
Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of replicates.
Robustness is the ability of a method to remain unaffected by small, deliberate variations in experimental parameters. researchgate.net For the analysis of this compound, this could involve testing minor changes in pH, reaction time, temperature, and reagent concentration to ensure the method's reliability in routine use. researchgate.net
Table 3: Typical Acceptance Criteria for Method Validation
| Performance Characteristic | Metric | Acceptance Criterion |
| Accuracy | % Recovery | 95% - 105% |
| Precision (Repeatability) | % RSD | ≤ 2% |
| Precision (Intermediate) | % RSD | ≤ 3% |
| Robustness | % RSD after parameter variation | ≤ 5% |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of S-Furan-2-yl methanethioate?
This compound can be synthesized via nucleophilic substitution reactions involving furfuryl thiol derivatives and methylating agents. A robust method involves reacting 10-methyl-9-isothiocyanatoacridinium triflate with furfuryl alcohol under controlled heating (60–80°C) in anhydrous conditions. The reaction progress is monitored via TLC, and the product is isolated via precipitation with ether, yielding crystalline solids with purity >85% . Alternative routes include alkylation of thiol intermediates with methyl halides, though yields may vary depending on steric and electronic factors of the alkylating agent .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- Infrared (IR) Spectroscopy : Peaks at ~1166 cm⁻¹ (C-O-C stretching) and ~1605 cm⁻¹ (C=N stretching) confirm the presence of the furan and thioester moieties .
- NMR Spectroscopy : ¹H NMR signals at δ 4.75 ppm (N-CH₃) and δ 5.50 ppm (OCH) validate the acridinium and alkyl-thioester groups . Elemental analysis (C, H, N) further corroborates stoichiometry, with deviations <0.3% indicating high purity .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Yields depend on:
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Heating at 60–80°C minimizes thermal decomposition while ensuring complete reaction .
- Alkylating Agent : Bulkier alcohols (e.g., cyclohexanol) reduce yields (62–80%) compared to smaller analogs (e.g., methanol, 92%) due to steric hindrance .
TLC monitoring (benzene/acetone 5:2) ensures reaction completion before workup .
Advanced: What computational methods are used to predict the reactivity of this compound in coordination chemistry?
Density Functional Theory (DFT) calculations assess electronic properties and metal-binding affinity. For example, the thioester's sulfur atom exhibits high electron density, favoring coordination with transition metals (e.g., Cu²⁺, Ni²⁺). Molecular orbital analysis (HOMO-LUMO gaps) predicts charge-transfer interactions, validated experimentally via UV-Vis and cyclic voltammetry .
Advanced: How do structural modifications influence the stability of this compound under varying pH and temperature?
- Acidic Conditions : Protonation of the thioester sulfur leads to hydrolysis, forming furfuryl mercaptan and acetic acid.
- Thermal Stability : Decomposition above 150°C generates volatile byproducts (e.g., methanethiol), detectable via HS-GC-MS . Stability is enhanced by electron-withdrawing substituents on the acridinium core, which reduce nucleophilic attack .
Advanced: What contradictions exist in reported spectroscopic data for this compound derivatives?
Discrepancies in ¹H NMR chemical shifts (e.g., δ 7.70–8.70 ppm for acridinium protons vs. δ 7.30–8.20 ppm in similar compounds ) may arise from solvent effects (CDCl₃ vs. DMSO). IR peak positions for C=N stretching also vary (±15 cm⁻¹) depending on crystallinity and hydrogen bonding . Researchers should cross-validate data using multiple techniques.
Basic: What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile thiol byproducts.
- Storage : Keep below -20°C in airtight containers to prevent oxidation .
- Decomposition : Avoid contact with strong acids/bases to minimize hazardous gas release (e.g., H₂S) .
Advanced: How does this compound interact with biological systems?
Preliminary cytotoxicity studies on analogous furan-thioester complexes show dose-dependent apoptosis in cancer cell lines (IC₅₀ ~50 µM). Mechanistic studies via flow cytometry reveal mitochondrial membrane depolarization, suggesting potential as chemotherapeutic agents .
Basic: What are the industrial research applications of this compound beyond synthetic chemistry?
- Material Science : As a ligand for metal-organic frameworks (MOFs) due to its chelating sulfur atom .
- Fragrance Research : Furfuryl thioesters are aroma precursors, though commercial applications are restricted due to volatility .
Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound reactions?
¹³C-labeled methyl groups in the thioester moiety track migratory pathways during nucleophilic attacks. For example, ¹³C NMR confirms methyl transfer to sulfur in SN2 mechanisms, contrasting with radical intermediates in photolytic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
